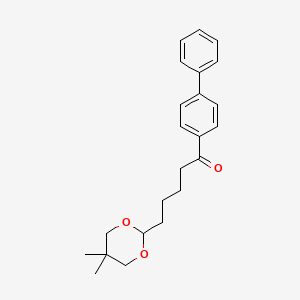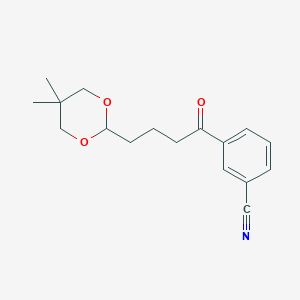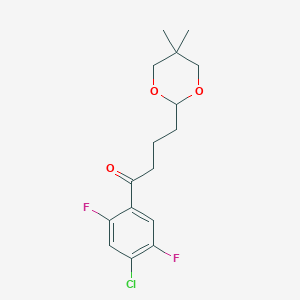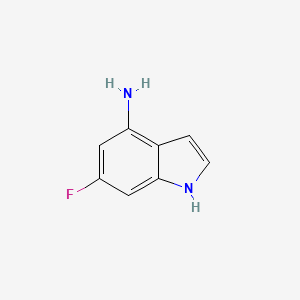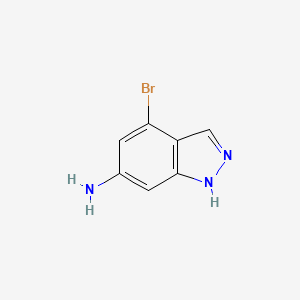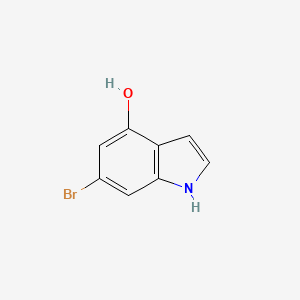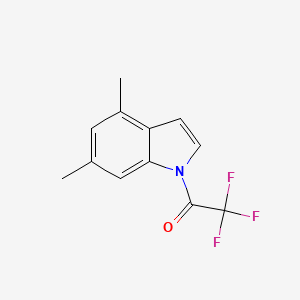
4,6-Dimethyl-1-trifluoroacetylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-trifluoroacetylindole (4,6-DMTFI) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. It is a trifluoroacetylated indole derivative and has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. 4,6-DMTFI has also been used in the development of fluorescent probes for imaging and sensing applications.
Applications De Recherche Scientifique
Synthesis of Fused Fluorinated Heterocycles
4,6-Dimethyl-1-trifluoroacetylindole serves as a novel precursor for the synthesis of fused fluorinated heterocycles, offering a pathway to 8H-[4,5-b]indolopyrimidines with significant yields. The introduction of this compound has enabled the discovery of CF3-containing 5H-[3,2-d]indolopyrimidines, previously unknown in the realm of fluorinated heterocycles, demonstrating its importance in expanding the scope of fluorine chemistry and heterocyclic compound synthesis (Chunikhin, 2019).
Catalyst-Free Synthesis Approach
In a broader context of efficient synthesis methods, 4,6-Dimethyl-1-trifluoroacetylindole is part of studies exploring catalyst-free approaches for the preparation of polyfluoroalkyl-substituted compounds. A particular study highlights an efficient, catalyst-free method for producing 5-polyfluoroalkyl-1,2,4-triazole-3-thiones, emphasizing the role of such compounds in simplifying and making more accessible the synthesis of fluorinated chemicals, which are crucial in various applications including pharmaceuticals and agrochemicals (Holovko-Kamoshenkova et al., 2022).
Propriétés
IUPAC Name |
1-(4,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-8(2)9-3-4-16(10(9)6-7)11(17)12(13,14)15/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSFAXMGMRPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN(C2=C1)C(=O)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646542 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-trifluoroacetylindole | |
CAS RN |
75934-42-8 |
Source


|
| Record name | 1-(4,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

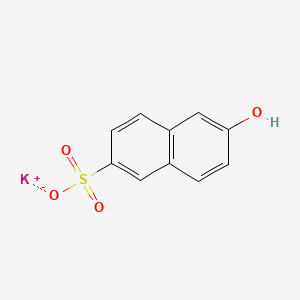
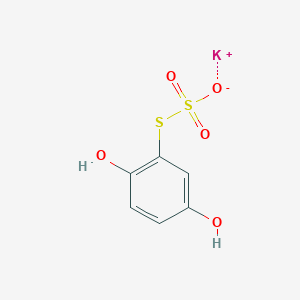
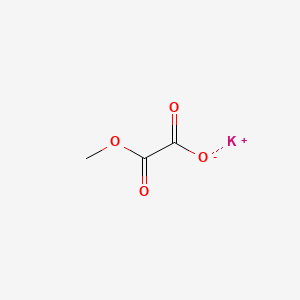
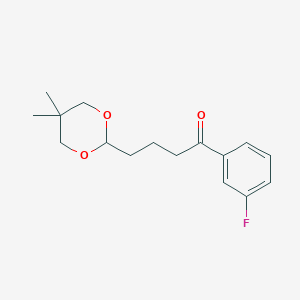
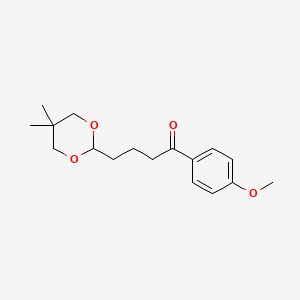
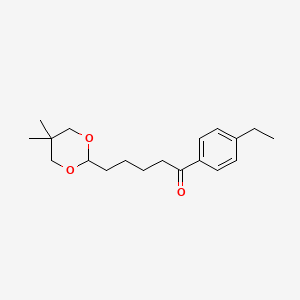
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)
